molecular formula C28H32N2O5 B13434719 2Z-Nalfurafine

2Z-Nalfurafine

Cat. No.: B13434719
M. Wt: 476.6 g/mol
InChI Key: XGZZHZMWIXFATA-VQNNHZPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2Z-Nalfurafine involves several steps, starting from the structural modification of the opioid antagonist naltrexone . The synthetic route typically includes the following steps:

    Formation of the core structure: The initial step involves the formation of the morphinan core structure, which is achieved through a series of cyclization reactions.

    Functional group modifications:

    Final modifications:

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. These methods often involve the use of high-yield reactions and efficient purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

2Z-Nalfurafine undergoes several types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.

    Substitution: Various substitution reactions can be carried out on the aromatic rings and other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols .

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

(Z)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide

InChI

InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4-/t20-,22-,26+,27+,28-/m1/s1

InChI Key

XGZZHZMWIXFATA-VQNNHZPYSA-N

Isomeric SMILES

CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C\C7=COC=C7

Canonical SMILES

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7

Origin of Product

United States

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